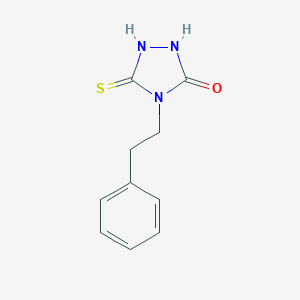

5-mercapto-4-(2-feniletil)-4H-1,2,4-triazol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

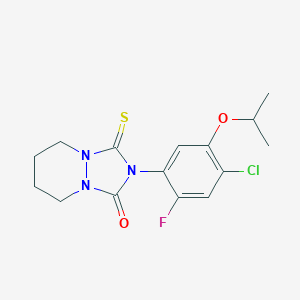

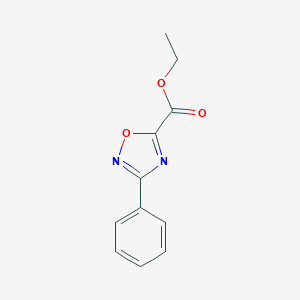

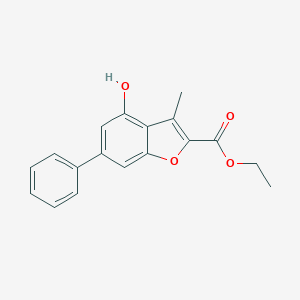

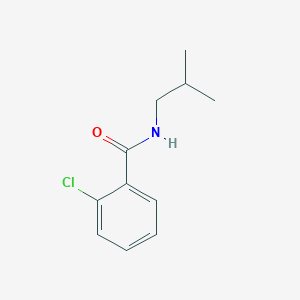

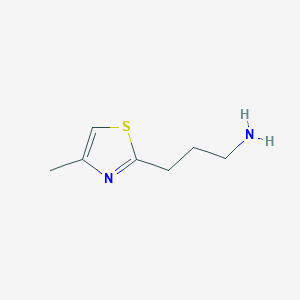

The compound “5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol” is a heterocyclic compound that contains a triazole ring . The molecule contains a total of 38 bonds, including 23 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic ketone, 1 urea (-thio) derivative, and 1 N hydrazine .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The most potent derivative, 5j, was synthesized as a jack bean urease inhibitor and free radical scavenger .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also contains a phenethyl group attached to the 4-position of the triazole ring .Chemical Reactions Analysis

This compound has been used as a reactant in the synthesis of N-(1-(5-mercapto-4-((substituted benzylidene)amino)-4H-1,2,4-triazol-3-yl)-2-phenylethyl)benzamides . These compounds have been studied as jack bean urease inhibitors and free radical scavengers .Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H16N4OS2, and its molecular weight is 368.48 .Aplicaciones Científicas De Investigación

Actividad Antitumoral

Este compuesto ha sido evaluado por su actividad antitumoral in vitro. Es parte de una serie de compuestos diseñados y sintetizados para este propósito .

Inhibición de la Ureasa

Se ha sintetizado como un inhibidor de la ureasa y se ha evaluado su efectividad en este papel. Esta aplicación es particularmente relevante en el contexto de ciertas afecciones médicas .

Actividad Anticonvulsiva

Los derivados de este compuesto han exhibido actividad anticonvulsiva, lo cual es significativo en el tratamiento de la epilepsia .

Actividad Antimicrobiana

El compuesto se ha utilizado en la síntesis de otros compuestos que han mostrado actividades antimicrobianas, lo que indica su potencial para combatir infecciones .

Mecanismo De Acción

Target of Action

The primary target of the compound “5-Mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol” is the Jack Bean Urease enzyme . This enzyme plays a crucial role in the hydrolysis of urea, a process that is essential for nitrogen metabolism in many organisms.

Mode of Action

The compound interacts with the Jack Bean Urease enzyme through a non-competitive mechanism This binding changes the conformation of the enzyme, reducing its activity and thus inhibiting the hydrolysis of urea .

Biochemical Pathways

The inhibition of the Jack Bean Urease enzyme affects the urea cycle , a series of biochemical reactions that produce urea from ammonia. This cycle is part of the larger nitrogen metabolism pathway. The inhibition of the enzyme can lead to an accumulation of urea and a decrease in the production of ammonia and other downstream products .

Result of Action

The primary result of the compound’s action is the inhibition of the Jack Bean Urease enzyme . This leads to a decrease in the hydrolysis of urea, affecting nitrogen metabolism. The compound also has free radical scavenging properties, suggesting that it may have additional effects at the cellular level .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using MPT in laboratory experiments include its low toxicity, low cost, and ease of synthesis. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that the molecule is not water-soluble, which can limit its use in certain experiments.

Direcciones Futuras

The potential applications of MPT are vast and there are many future directions that can be explored. These include the development of more efficient drug delivery systems, the investigation of its effects on other enzymes and proteins, and the development of novel biosensors. Additionally, further research into the biochemical and physiological effects of MPT could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of MPT could lead to a better understanding of how it interacts with target proteins.

Métodos De Síntesis

MPT can be synthesized from a variety of starting materials, including thiols and triazoles. One method involves the reaction of thiols with 1,2,4-triazoles in the presence of a base such as sodium hydroxide, followed by the addition of a phenylethyl group to the resulting product. The reaction is typically carried out in a polar solvent such as ethanol or methanol. The reaction is typically carried out at room temperature, although higher temperatures may be used to increase the reaction rate.

Propiedades

IUPAC Name |

4-(2-phenylethyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c14-9-11-12-10(15)13(9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXNUVNCFDNFIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)NNC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)

![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)